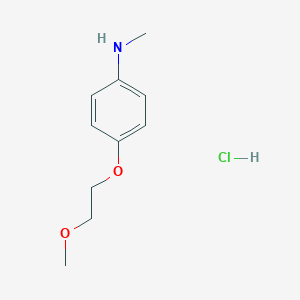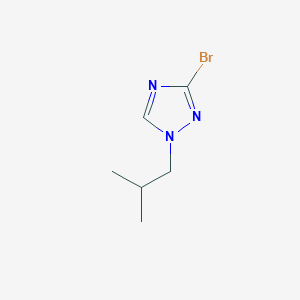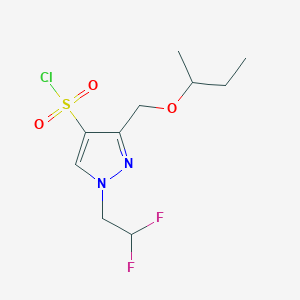
4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-(2-Methoxyethoxy)aniline. This intermediate is then subjected to methylation to form 4-(2-Methoxyethoxy)-N-methylaniline. Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid under controlled conditions .
Chemical Reactions Analysis
4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Scientific Research Applications
4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride can be compared with other similar compounds such as:
2-Methoxyethanol: Used as a solvent and in the synthesis of other chemicals.
Tris(2-methoxyethoxy)(vinyl)silane: Used in the production of polymers and as a coupling agent.
Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate: Used in the synthesis of heterocycles and as an intermediate in organic synthesis. The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-N-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-9-3-5-10(6-4-9)13-8-7-12-2;/h3-6,11H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKFESMONPXDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2467338.png)


![2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2467344.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclopentylacetamide](/img/structure/B2467346.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2467349.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea](/img/structure/B2467352.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2467353.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467357.png)
![2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B2467358.png)
